molecular formula C7H7FN2O B3415532 4-Fluorobenzamidoxime CAS No. 22179-78-8

4-Fluorobenzamidoxime

Cat. No. B3415532
M. Wt: 154.14 g/mol
InChI Key: OSUPWUQRPLIJKX-UHFFFAOYSA-N
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Patent
US06849636B2

Procedure details

To a suspension of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (7-A) (0.906 g, 4.27 mmol) in dichloromethane (20 mL) was added 1,1′-carbonyldiimidazole (1.04 g, 6.41 mmol). The reaction turned into a clear solution instantly with evolving of gas. After the mixture was stirred at room temperature for 1 h, 4-fluorobenzamidoxime was added (1.98 g, 12.8 mmol). Stirring was continued overnight. The mixture was then concentrated and the residue was refluxed in toluene for 16 h. The mixture was concentrated and the residue was purified by column chromatography using hexane/ethyl acetate as eluent (7/1) to give methyl 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]bicyclo[2.2.2]octane-1-carboxylate acid (7-B) as a white solid. 1H NMR (500 MHz, CDCl3) δ 1.96-1.99 (m, 6H), 2.08-2.14 (m, 6H), 3.71 (s, 3H), 7.16-7.20 (m, 2H), 8.08-8.10 (m, 2H) ppm. ESI-MS m/z (M+H) 349.2.
Quantity
0.906 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]12[CH2:12][CH2:11][C:8]([C:13](O)=O)([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=[O:4].C(N1C=CN=C1)(N1C=CN=C1)=O.[F:28][C:29]1[CH:38]=[CH:37][C:32]([C:33](=[N:35][OH:36])[NH2:34])=[CH:31][CH:30]=1>ClCCl>[F:28][C:29]1[CH:38]=[CH:37][C:32]([C:33]2[N:34]=[C:13]([C:8]34[CH2:11][CH2:12][C:5]([C:3]([O:2][CH3:1])=[O:4])([CH2:6][CH2:7]3)[CH2:10][CH2:9]4)[O:36][N:35]=2)=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0.906 g
Type
reactant
Smiles
COC(=O)C12CCC(CC1)(CC2)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(N)=NO)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the residue was refluxed in toluene for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NOC(=N1)C12CCC(CC1)(CC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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